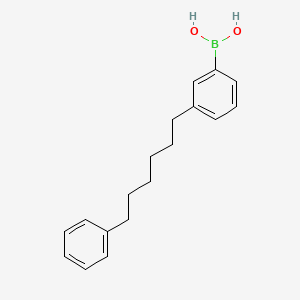

![molecular formula C20H17F3N2O3 B2531132 N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]-4-(trifluoromethyl)benzamide CAS No. 851406-34-3](/img/structure/B2531132.png)

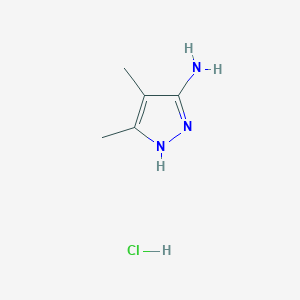

N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]-4-(trifluoromethyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]-4-(trifluoromethyl)benzamide is a useful research compound. Its molecular formula is C20H17F3N2O3 and its molecular weight is 390.362. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Chemosensor for Zn(2+)

A novel chemosensor utilizing a quinoline group as the fluorogenic unit demonstrates excellent selectivity and sensitivity for Zn(2+) over other cations. This sensor, through fluorescence enhancement, allows for the differentiation of Zn(2+) from Cd(2+) in acetonitrile aqueous solutions. The unique binding modes observed with Zn(2+) and Cd(2+) contribute to this selectivity, supported by X-ray crystal structure analysis and density functional theory calculations. This advancement is significant for environmental and biological applications requiring precise metal ion detection (Pengxuan Li et al., 2014).

Antimicrobial Agents

The synthesis of novel pyrazolo[3,4-d]pyrimidine derivatives incorporating a quinoline moiety has been explored for their potential as antimicrobial agents. Through various chemical reactions and spectral studies, these compounds have been assessed for their antibacterial and antifungal activities, showcasing their potential in combating microbial resistance (B. S. Holla et al., 2006).

Copper(II)-Catalyzed Sulfonylation

Efficient copper(II)-catalyzed sulfonylation of N-(quinolin-8-yl)benzamide derivatives has been developed, yielding a series of derivatives with environmental and practical advantages. This reaction utilizes sodium sulfinates as sulfide sources, producing less odorous and more environmentally friendly byproducts (Chengcai Xia et al., 2016).

Rhodium-Catalyzed Asymmetric Hydrogenation

The use of rigid P-chiral phosphine ligands has demonstrated exceptional enantioselectivities and catalytic activities in the rhodium-catalyzed asymmetric hydrogenation of functionalized alkenes. This method facilitates the efficient preparation of chiral pharmaceutical ingredients, indicating its significant potential in pharmaceutical manufacturing (T. Imamoto et al., 2012).

Antibacterial Activity of Pyrrolo[3,4-b]quinolin-yl Benzamides

A series of pyrrolo[3,4-b]quinolin-yl benzamides synthesized via a molecular hybridization approach exhibited notable in vitro antibacterial activity. This research highlights the therapeutic potential of these compounds in addressing resistant bacterial strains, contributing to the development of new antibiotics (Tahere Hosseyni Largani et al., 2017).

Mécanisme D'action

Safety and Hazards

The safety and hazards associated with this compound are not specified in the sources I found. As with any chemical compound, appropriate safety precautions should be taken when handling it to avoid exposure.

Orientations Futures

The future directions for research on this compound could include further investigation of its synthesis, its physical and chemical properties, its potential biological activities, and its safety profile . This could lead to a better understanding of the compound and potentially to new applications .

Propriétés

IUPAC Name |

N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]-4-(trifluoromethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17F3N2O3/c1-28-16-7-4-13-10-14(19(27)25-17(13)11-16)8-9-24-18(26)12-2-5-15(6-3-12)20(21,22)23/h2-7,10-11H,8-9H2,1H3,(H,24,26)(H,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXTTWVMYCBSQGP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C=C(C(=O)N2)CCNC(=O)C3=CC=C(C=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17F3N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 2-{2-[(4-isopropylphenyl)amino]-2-oxoethyl}-4-phenyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide](/img/structure/B2531053.png)

![(2E)-3-(2-chloro-6-fluorophenyl)-1-[2-(1H-triazirin-1-yl)phenyl]prop-2-en-1-one](/img/structure/B2531054.png)

![1-(2,2-Difluoroethyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-6(7H)-one](/img/structure/B2531056.png)

![1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(3-morpholinopropyl)urea](/img/structure/B2531058.png)

![[3-(2,3-Dihydro-1-benzofuran-5-yl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2531070.png)

![3-({4-[4-(4-Methoxyphenyl)piperazine-1-carbonyl]phenyl}methyl)-6-(morpholin-4-yl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B2531071.png)